molecular formula C11H13N3S B13121400 1-Ethyl-1H-indol-2-yl carbamimidothioate CAS No. 733695-14-2

1-Ethyl-1H-indol-2-yl carbamimidothioate

Cat. No.: B13121400
CAS No.: 733695-14-2
M. Wt: 219.31 g/mol
InChI Key: SWVQOOKTMUPEFF-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-2-yl carbamimidothioate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-2-yl carbamimidothioate typically involves the reaction of 1-ethylindole with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indol-2-yl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-Ethyl-1H-indol-2-yl carbamimidothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indol-2-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-2-yl carbamimidothioate
  • 1-Propyl-1H-indol-2-yl carbamimidothioate
  • 1-Butyl-1H-indol-2-yl carbamimidothioate

Comparison: 1-Ethyl-1H-indol-2-yl carbamimidothioate is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

733695-14-2

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

(1-ethylindol-2-yl) carbamimidothioate

InChI

InChI=1S/C11H13N3S/c1-2-14-9-6-4-3-5-8(9)7-10(14)15-11(12)13/h3-7H,2H2,1H3,(H3,12,13)

InChI Key

SWVQOOKTMUPEFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1SC(=N)N

Origin of Product

United States

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